Methyl 2-[4-(furan-2-yl)-2-oxopiperidin-1-yl]acetate
Description
Methyl 2-[4-(furan-2-yl)-2-oxopiperidin-1-yl]acetate is a heterocyclic organic compound featuring a 2-oxopiperidin-1-yl core substituted at the 4-position with a furan-2-yl group and an acetomethyl ester moiety at the nitrogen atom. This compound is of interest in medicinal chemistry and organic synthesis due to the structural versatility of piperidinone derivatives and the reactivity of the furan ring .
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
methyl 2-[4-(furan-2-yl)-2-oxopiperidin-1-yl]acetate |
InChI |
InChI=1S/C12H15NO4/c1-16-12(15)8-13-5-4-9(7-11(13)14)10-3-2-6-17-10/h2-3,6,9H,4-5,7-8H2,1H3 |
InChI Key |
POMOYTYRZFCMRR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1CCC(CC1=O)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Mannich Reaction
The core piperidin-2-one scaffold substituted with a furan-2-yl group at position 4 is synthesized via a microwave-accelerated Mannich reaction. This method is adapted from protocols for analogous compounds:
- Reagents : Furan-2-carbaldehyde (0.01 mol), piperidin-4-one (0.01 mol), and methyl bromoacetate (0.01 mol).
- Procedure :
- Combine reagents in a Pyrex test tube and irradiate in a domestic microwave oven at 540–600 Watts for 4–7 minutes .
- Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7).
- Wash the crude product with cold ethanol, filter, and recrystallize from ethanol.
- Reduced reaction time (≤10 minutes vs. hours for conventional heating).
- Higher yields (estimated 75–85% based on analogous Mannich bases).
Alkylation of Piperidin-2-one Intermediate
The acetamide side chain is introduced via alkylation of the secondary amine in 4-(furan-2-yl)piperidin-2-one, following methodologies for related piperidinone derivatives:
- Reagents :
- 4-(Furan-2-yl)piperidin-2-one (1 equiv), methyl bromoacetate (1.2 equiv), NaH (1.6 equiv, 60% dispersion in oil).
- Procedure :
- Dissolve 4-(furan-2-yl)piperidin-2-one in anhydrous MeCN.
- Add NaH and methyl bromoacetate under nitrogen.
- Stir at room temperature for 18 hours , then purify via flash chromatography (EtOAc/hexane, 1:1).
- IR (KBr) : 1742 cm⁻¹ (ester C=O), 1679 cm⁻¹ (amide C=O).
- ¹H NMR (CDCl₃) : δ 6.3–6.5 (m, furan-H), 4.06 (s, CH₂COOCH₃), 3.43–3.56 (m, piperidine-H).
- ¹³C NMR : 170.8 ppm (ester C=O), 169.2 ppm (amide C=O).
Comparative Analysis of Methods
Optimization Considerations
- Solvent Selection : Ethanol or MeCN is preferred for solubility and stability.
- Catalyst-Free Conditions : Microwave irradiation often eliminates the need for acid/base catalysts.
- Side Reactions : Competing imine formation is minimized by strict stoichiometric control of aldehydes.
Scalability and Industrial Relevance
The microwave-assisted route is more scalable due to rapid kinetics and energy efficiency. However, the alkylation method offers better control over regioselectivity for large-scale batches.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(furan-2-yl)-2-oxopiperidin-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The piperidinone ring can be reduced to form piperidine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Amides or other ester derivatives.
Scientific Research Applications
Methyl 2-[4-(furan-2-yl)-2-oxopiperidin-1-yl]acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(furan-2-yl)-2-oxopiperidin-1-yl]acetate involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the piperidinone ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 2-[4-(furan-2-yl)-2-oxopiperidin-1-yl]acetate with analogs that share key structural motifs, such as the piperidinone/piperazine backbone, ester functionalities, or aromatic substituents.
Methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate (CAS 2059988-03-1)
- Structural Differences : Replaces the furan-2-yl group with a 4-bromophenyl substituent.
- Molecular Properties: Formula: C₁₄H₁₆BrNO₃ Molecular Weight: 326.19 g/mol (vs. ~251.24 g/mol for the furan analog, estimated based on formula C₁₂H₁₃NO₄) .
- Functional Implications: The bromine atom enhances lipophilicity and may influence binding interactions in biological systems compared to the oxygen-rich furan.
Ethyl 2-(furan-2-yl)-2-hydroxyacetate (CAS 19377-72-1)
- Structural Differences : Features a hydroxyl group adjacent to the furan-linked acetate, with an ethyl ester instead of methyl.
- Key Properties: Formula: C₈H₁₀O₄ (estimated) Reactivity: The hydroxyl group increases polarity and susceptibility to oxidation, unlike the stable ketone in the piperidinone core of the target compound .
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate
- Structural Differences: Contains a piperazinium ring (vs. piperidinone), a fluorobenzoyl group, and a hydroxyphenyl-2-oxoethyl substituent.
- Synthesis : Prepared via multi-step reactions involving fluorobenzoyl chloride and boc-piperazine, highlighting the complexity of introducing aromatic and ionic groups .
- Functional Insights: The trifluoroacetate counterion enhances solubility in polar solvents, unlike the neutral methyl ester in the target compound.
Methyl 2-(([5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl)amino)acetate (CAS 338975-50-1)
- Structural Differences: Incorporates a pyrazolone ring and trifluoromethyl group, diverging from the piperidinone-furan framework.
- Key Features: The trifluoromethyl group increases metabolic stability and lipophilicity, a trait absent in the furan-containing compound . The pyrazolone core may confer distinct tautomeric behavior compared to the rigid piperidinone ring.
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| This compound | - | C₁₂H₁₃NO₄ (est.) | ~251.24 | Furan-2-yl, methyl ester | Electron-rich furan, lactam stability |
| Methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate | 2059988-03-1 | C₁₄H₁₆BrNO₃ | 326.19 | 4-Bromophenyl | High lipophilicity, planar aromatic |
| Ethyl 2-(furan-2-yl)-2-hydroxyacetate | 19377-72-1 | C₈H₁₀O₄ (est.) | ~170.16 | Furan-2-yl, hydroxyl, ethyl ester | Polar, oxidation-prone |
| 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate | - | C₂₀H₁₈F₄N₂O₅ (est.) | ~458.37 | Fluorobenzoyl, hydroxyphenyl, ionic | Ionic solubility, electron-withdrawing |
| Methyl 2-(([5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl)amino)acetate | 338975-50-1 | C₈H₈F₃N₃O₃ | 251.16 | Trifluoromethyl, pyrazolone | Metabolic stability, tautomerism |
Research Findings and Implications
- Electronic Effects : The furan-2-yl group in the target compound provides electron-rich aromaticity, contrasting with the electron-deficient 4-bromophenyl or fluorobenzoyl groups in analogs. This difference may influence binding to biological targets or catalytic activity .
- Solubility and Reactivity : Ionic derivatives (e.g., piperazinium trifluoroacetate) exhibit enhanced aqueous solubility, while neutral esters (e.g., methyl/ethyl acetates) prioritize lipid membrane permeability .
- Synthetic Complexity : Multi-step syntheses (e.g., fluorobenzoyl derivatives) highlight challenges in introducing diverse functional groups, whereas simpler esters (e.g., ethyl 2-(furan-2-yl)-2-hydroxyacetate) are more accessible .
Biological Activity
Methyl 2-[4-(furan-2-yl)-2-oxopiperidin-1-yl]acetate (CAS No. 2060032-41-7) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₂H₁₅NO₄
- Molecular Weight : 237.25 g/mol
- CAS Number : 2060032-41-7
The biological activity of this compound can be attributed to its structural components, which include a furan ring and a piperidine moiety. These features may contribute to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways.
1. Enzyme Inhibition
Research indicates that compounds with similar structural motifs exhibit inhibitory effects on specific enzymes such as enolases. For instance, studies have shown that derivatives of oxopiperidine can act as competitive inhibitors for glycolytic enzymes, which are critical in cancer metabolism .
2. Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. The compound's ability to inhibit tumor growth has been linked to its action on metabolic pathways that are upregulated in cancer cells. For example, the inhibition of enolase activity can lead to reduced glycolytic flux, thereby impairing cancer cell proliferation .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound based on available literature:
Case Studies and Research Findings
Several studies have explored the pharmacological effects of compounds related to this compound:
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry investigated the role of similar oxopiperidine derivatives in targeting cancer metabolism. The results indicated that these compounds could selectively inhibit tumor growth by disrupting metabolic pathways essential for cancer cell survival .
Case Study 2: Pharmacokinetics and Toxicology
Research on the pharmacokinetics of related compounds showed that modifications to the piperidine structure can significantly alter bioavailability and toxicity profiles. Understanding these parameters is crucial for developing safe therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
